

# **Application Notes and Protocols: The Role of Niacinamide in Pancreatic Islet Cell Research**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

While the term "Niasp" does not correspond to a known compound in pancreatic islet cell research, it is plausible that this is a typographical error for "Fiasp®" or refers to related compounds containing niacin. Fiasp® is a fast-acting insulin aspart formulation that includes niacinamide (also known as nicotinamide) to accelerate its absorption. Niacinamide, a form of vitamin B3, has been a subject of investigation in pancreatic islet cell research for its multifaceted effects on  $\beta$ -cell function and survival. These application notes provide an overview of the known effects of niacinamide on pancreatic islets and detailed protocols for relevant experimental investigations.

Niacinamide has been shown to modulate insulin secretion, protect against  $\beta$ -cell apoptosis, and influence key signaling pathways. Its effects can be both protective and, under certain conditions, inhibitory, making it a compound of interest for understanding islet biology and developing therapeutic strategies.

### **Data Presentation**

The following tables summarize the quantitative effects of niacinamide on pancreatic islet cells as reported in various studies.



Table 1: Dose-Dependent Effects of Nicotinamide on Glucose-Stimulated Insulin Secretion (GSIS) in Rat Pancreatic Islets

| Nicotinamide<br>Concentration | Effect on GSIS (in response to 16.7 mM glucose) | Reference |
|-------------------------------|-------------------------------------------------|-----------|
| 0.5 mM                        | Enhanced insulin release                        | [1]       |
| 3 mM                          | Threshold for potentiation of GSIS              |           |
| 5.0 mM                        | 30-40% increase in insulin content              | [1]       |
| 20 mM                         | Maximal potentiation of GSIS (~250%)            |           |
| 25 mM                         | Strong inhibition of insulin secretion          | [1]       |

Table 2: Effects of Nicotinamide on Pancreatic β-Cell Mass

| Treatment                    | Change in β-Cell<br>Mass                                             | Experimental<br>Model                        | Reference |
|------------------------------|----------------------------------------------------------------------|----------------------------------------------|-----------|
| Nicotinamide (350 mg/kg)     | 62.7 +/- 7.8% increase after 4 weeks                                 | Partially<br>pancreatectomized<br>OLETF rats | [2]       |
| Cessation of<br>Nicotinamide | Gradual decrease to pretreatment levels (30.3 +/- 4.0%) over 4 weeks | Partially<br>pancreatectomized<br>OLETF rats | [2]       |

# **Signaling Pathways**

Niacinamide's effects on pancreatic islet cells are mediated through several signaling pathways. The two primary pathways identified are the GPR109A receptor pathway and the



SIRT1 pathway.

## **GPR109A Signaling Pathway**

Niacin acts as a ligand for the G-protein coupled receptor GPR109A, which is expressed on β-cells.[3][4][5] Activation of GPR109A can lead to an inhibition of glucose-stimulated insulin secretion.[5] This pathway involves the generation of reactive oxygen species (ROS) and the upregulation of PPARy and UCP2.[3]



Click to download full resolution via product page

GPR109A Signaling Pathway in Pancreatic β-Cells.

## **SIRT1 Signaling Pathway**

Nicotinamide mononucleotide (NMN), a precursor to NAD+, can increase NAD+ levels in pancreatic islets, which in turn activates Sirtuin 1 (SIRT1).[6][7] SIRT1 is a deacetylase that plays a crucial role in protecting  $\beta$ -cells from oxidative stress and apoptosis.[8] It can deacetylate and activate downstream targets such as PGC-1 $\alpha$  and UCP2, leading to improved mitochondrial function and cell survival.[6][7]



Click to download full resolution via product page

SIRT1-Mediated  $\beta$ -Cell Protection Pathway.





# **Experimental Protocols**

# **Experimental Workflow: Investigating the Effects of Niacinamide on Pancreatic Islets**



Click to download full resolution via product page

Workflow for studying niacinamide in islets.

## **Protocol 1: Isolation of Murine Pancreatic Islets**

Objective: To isolate pancreatic islets from mice for subsequent in vitro experiments.

#### Materials:

- Collagenase P solution (e.g., Roche)
- Hank's Balanced Salt Solution (HBSS)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)



- Histopaque-1077 (e.g., Sigma-Aldrich)
- Syringes and needles
- Surgical instruments
- Centrifuge
- Microscope

#### Procedure:

- Euthanize the mouse using a humane, approved method.
- Expose the abdominal cavity and locate the pancreas.
- Cannulate the common bile duct and clamp it at the ampulla of Vater.
- Perfuse the pancreas with cold collagenase solution until fully distended.
- Excise the pancreas and place it in a conical tube with collagenase solution.
- Incubate at 37°C for 10-15 minutes with gentle shaking.
- Stop the digestion by adding cold HBSS with FBS.
- Wash the digested tissue by centrifugation and resuspend in HBSS.
- Create a density gradient by carefully layering the cell suspension on top of Histopaque-1077.
- Centrifuge at 900 x g for 20 minutes at 4°C.
- Collect the islet layer from the interface of the Histopaque and HBSS.
- Wash the collected islets with HBSS.
- Handpick the islets under a microscope to ensure purity.



 Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

# Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure insulin secretion from isolated islets in response to different glucose concentrations.

#### Materials:

- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
- Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)
- Isolated pancreatic islets
- 24-well plates
- Incubator (37°C, 5% CO2)
- Insulin ELISA kit

#### Procedure:

- Pre-incubate batches of 10-20 size-matched islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.
- Transfer the islets to a fresh 24-well plate.
- Incubate the islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C to measure basal insulin secretion. Collect the supernatant.
- Incubate the same islets in KRB buffer with high glucose (16.7 mM) for 1 hour at 37°C to measure stimulated insulin secretion. Collect the supernatant.
- (Optional) To test the effect of niacinamide, include it in the incubation buffers at the desired concentrations.



- Store the collected supernatants at -20°C until the insulin measurement.
- Lyse the islets to measure total insulin content.
- Measure the insulin concentration in the supernatants and islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
- Express the results as insulin secreted as a percentage of total insulin content or as ng of insulin per islet per hour.

# **Protocol 3: Pancreatic Islet Cell Viability Assay**

Objective: To assess the effect of niacinamide on islet cell viability and apoptosis.

#### Materials:

- · Isolated pancreatic islets
- · Culture medium
- Niacinamide solution
- Apoptosis-inducing agent (e.g., streptozotocin, cytokines)
- Cell viability reagents (e.g., FDA/PI staining, MTT assay)
- Apoptosis detection kit (e.g., TUNEL assay, Caspase-3 activity assay)
- Fluorescence microscope or plate reader

#### Procedure:

- Culture isolated islets in multi-well plates.
- Treat the islets with different concentrations of niacinamide for a specified period (e.g., 24-48 hours).
- (Optional) Co-treat with an apoptosis-inducing agent to assess the protective effects of niacinamide.



#### For FDA/PI Staining:

- Incubate islets with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) solution.
- Visualize under a fluorescence microscope. Live cells will fluoresce green (FDA), and dead cells will fluoresce red (PI).
- Quantify the percentage of live and dead cells.
- For MTT Assay:
  - Incubate islets with MTT solution.
  - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a plate reader.
- For Apoptosis Assays:
  - Follow the manufacturer's protocol for the chosen apoptosis detection kit (e.g., TUNEL or Caspase-3).
  - Quantify the apoptotic cells using fluorescence microscopy or a plate reader.

## Conclusion

The study of niacinamide in pancreatic islet cell research reveals a complex and concentration-dependent role in modulating  $\beta$ -cell function and survival. While high concentrations may be inhibitory to insulin secretion, lower concentrations show potential for enhancing insulin release and protecting against cell death. The provided protocols offer a foundation for researchers to investigate these effects further and to elucidate the underlying molecular mechanisms. A thorough understanding of the signaling pathways involved, such as the GPR109A and SIRT1 pathways, is crucial for the development of novel therapeutic strategies for diabetes and other pancreatic disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Long-term effects of nicotinamide-induced inhibition of poly(adenosine diphosphateribose) polymerase activity in rat pancreatic islets exposed to interleukin-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role of nicotinamide-induced increase in pancreatic beta-cell mass on blood glucose control after discontinuation of the treatment in partially pancreatectomized OLETF rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin-induced hyperglycemia is partially mediated via niacin receptor GPR109a in pancreatic islets PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin receptor GPR109A inhibits insulin secretion and is down-regulated in type 2 diabetic islet beta-cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs [frontiersin.org]
- 6. Nicotinamide mononucleotide promotes pancreatic islet function through the SIRT1 pathway in mice after severe burns PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1 in Type 2 Diabetes: Mechanisms and Therapeutic Potential [e-dmj.org]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Niacinamide in Pancreatic Islet Cell Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046213#application-of-niasp-in-pancreatic-islet-cell-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com